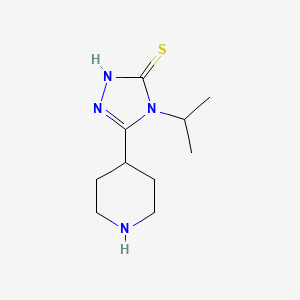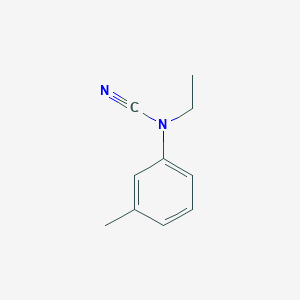![molecular formula C10H18N4 B13315658 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13315658.png)
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both a piperidine and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and pyrazole moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, 1-(2-bromoethyl)piperidine can be reacted with the pyrazole derivative to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It can be utilized in the synthesis of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system.
Comparación Con Compuestos Similares
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carbaldehyde
- 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole
Comparison:
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and piperidine rings, which provide a distinct set of chemical properties and reactivity.
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrrole-2-carbaldehyde features a pyrrole ring instead of a pyrazole ring, which may result in different biological activities and chemical reactivity.
- 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole contains a benzimidazole ring, which can impart different pharmacological properties compared to the pyrazole ring.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-(2-piperidin-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H18N4/c11-10-4-7-14(12-10)9-8-13-5-2-1-3-6-13/h4,7H,1-3,5-6,8-9H2,(H2,11,12) |
Clave InChI |
DNXIBNFKICKPGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


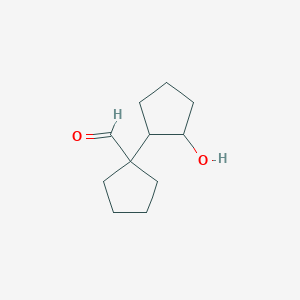
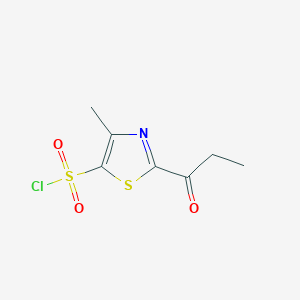
amine](/img/structure/B13315585.png)
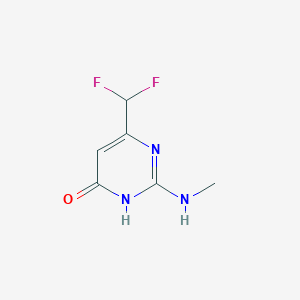
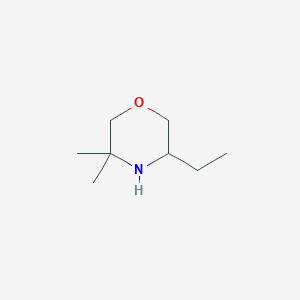
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
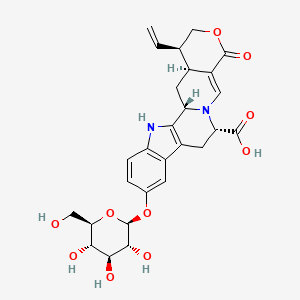
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
